3-Bromo-4-chloro-5-nitrobenzoic acid
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Overview
Description
3-Bromo-4-chloro-5-nitrobenzoic acid: is an aromatic compound with the molecular formula C7H3BrClNO4 It is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzoic acid core
Mechanism of Action
Target of Action
The primary targets of 3-Bromo-4-chloro-5-nitrobenzoic acid are likely to be involved in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s bromine, chlorine, and nitro groups can interact with various organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
The compound’s interaction with its targets involves several steps. The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures, with a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character influences the compound’s reactivity .
Biochemical Pathways
The affected pathways involve the formation of carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . The compound can also participate in free radical reactions, nucleophilic substitutions, and oxidation reactions at the benzylic position .
Pharmacokinetics
The nitro group’s high dipole moment could result in lower volatility compared to compounds of similar molecular weight .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific biochemical pathways involved. In the context of the Suzuki–Miyaura cross-coupling reaction, the compound can contribute to the formation of new carbon–carbon bonds .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemical species can influence the compound’s action, efficacy, and stability. For example, the Suzuki–Miyaura cross-coupling reaction typically requires mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-5-nitrobenzoic acid typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes:
Bromination: The addition of a bromine atom to the aromatic ring using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing groups (nitro, bromo, and chloro).
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride (SnCl2) or iron (Fe) in acidic conditions.
Oxidation Reactions: The benzoic acid moiety can be further oxidized under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or iron (Fe) in acetic acid (CH3COOH).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Amino Derivatives: Reduction of the nitro group leads to the formation of 3-Bromo-4-chloro-5-aminobenzoic acid.
Substituted Benzoic Acids: Various substituted derivatives depending on the nucleophile used in substitution reactions.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in coordination chemistry for the development of new catalysts.
Biology and Medicine:
Pharmaceutical Research: Potential precursor for the synthesis of biologically active compounds.
Biochemical Studies: Used in the study of enzyme interactions and inhibition.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Agricultural Chemicals: Potential use in the synthesis of agrochemicals.
Comparison with Similar Compounds
- 3-Bromo-5-nitrobenzoic acid
- 4-Chloro-3-nitrobenzoic acid
- 3-Chloro-4-nitrobenzoic acid
Comparison:
- 3-Bromo-4-chloro-5-nitrobenzoic acid is unique due to the simultaneous presence of bromine, chlorine, and nitro groups, which impart distinct reactivity and potential applications.
- 3-Bromo-5-nitrobenzoic acid lacks the chlorine atom, resulting in different reactivity patterns.
- 4-Chloro-3-nitrobenzoic acid and 3-Chloro-4-nitrobenzoic acid have different positions of the substituents, affecting their chemical behavior and applications.
Properties
IUPAC Name |
3-bromo-4-chloro-5-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRQOWWWIHVGHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1523065-07-7 |
Source
|
Record name | 3-bromo-4-chloro-5-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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